Methyl 6-(p-tolyl)nicotinate
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Overview
Description
Methyl 6-(p-tolyl)nicotinate is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with a p-tolyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(p-tolyl)nicotinate typically involves the esterification of 6-(p-tolyl)nicotinic acid with methanol in the presence of a catalyst. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
[ \text{6-(p-tolyl)nicotinic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(p-tolyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-(p-tolyl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(p-tolyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to various physiological responses. The compound may also influence other signaling pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the p-tolyl group.
Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.
Methyl 3-pyridinecarboxylate: Another ester of nicotinic acid with a different substitution pattern.
Uniqueness
Methyl 6-(p-tolyl)nicotinate is unique due to the presence of the p-tolyl group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinic acid esters and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 6-(4-methylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)13-8-7-12(9-15-13)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
RZGLUJKDMCHCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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